An In-depth Technical Guide to Amino-bis-PEG3-DBCO
An In-depth Technical Guide to Amino-bis-PEG3-DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-bis-PEG3-DBCO is a heterotrifunctional, branched linker molecule integral to the field of bioconjugation, particularly in the development of advanced therapeutics such as antibody-drug conjugates (ADCs). This guide provides a comprehensive technical overview of its properties, applications, and the experimental protocols for its use.
Amino-bis-PEG3-DBCO features a central primary amine and two terminal dibenzocyclooctyne (DBCO) groups, separated by hydrophilic polyethylene glycol (PEG3) spacers.[1] The primary amine allows for covalent attachment to a variety of molecules, including proteins, peptides, or drugs, typically through amide bond formation with an activated carboxyl group. The two DBCO moieties enable copper-free "click chemistry," specifically the strain-promoted azide-alkyne cycloaddition (SPAAC), for highly efficient and bioorthogonal ligation to azide-modified molecules.[2] The PEG linkers enhance solubility in aqueous media and reduce steric hindrance during conjugation.[1]
Core Properties and Specifications
The physicochemical properties of Amino-bis-PEG3-DBCO are summarized in the table below, providing essential data for its application in experimental design.
| Property | Value | References |
| Chemical Formula | C63H79N7O14 | |
| Molecular Weight | 1158.34 g/mol | [1] |
| Appearance | Light yellow oil | |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO | [1] |
| Storage | Store at -20°C, protected from light and moisture |
Key Applications in Research and Drug Development
The unique trifunctional structure of Amino-bis-PEG3-DBCO makes it a versatile tool for creating complex biomolecular constructs. Its primary applications include:
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Antibody-Drug Conjugates (ADCs): The linker can be conjugated to a cytotoxic drug via its primary amine. The resulting drug-linker construct can then be attached to an azide-modified antibody through its two DBCO groups, allowing for the creation of ADCs with a drug-to-antibody ratio (DAR) of two.
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PROTACs and Molecular Glues: In the field of targeted protein degradation, this linker can be used to synthesize proteolysis-targeting chimeras (PROTACs) by connecting a ligand for a target protein and a ligand for an E3 ubiquitin ligase.
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Dual-Labeling and Imaging: The two DBCO groups allow for the attachment of two different reporter molecules (e.g., fluorescent dyes, radioisotopes) to a single biomolecule, enabling advanced imaging and tracking studies.
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Functionalization of Nanomaterials: The amine group can be used to anchor the linker to the surface of nanoparticles, while the DBCO groups provide sites for the attachment of targeting ligands or therapeutic agents.
Chemical Structure and Reaction Mechanisms
The chemical structure of Amino-bis-PEG3-DBCO provides its versatile functionality.
Caption: Chemical structure of Amino-bis-PEG3-DBCO.
The primary amine of Amino-bis-PEG3-DBCO readily reacts with N-hydroxysuccinimide (NHS) esters to form a stable amide bond. This is a common strategy for conjugating the linker to proteins or other molecules containing a carboxyl group that can be activated to an NHS ester.
The DBCO groups react with azide-functionalized molecules via strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is highly efficient and bioorthogonal, meaning it does not interfere with native biological functional groups.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Experimental Protocols
The following are generalized protocols for the two key reactions involving Amino-bis-PEG3-DBCO. Optimization may be required for specific applications.
Protocol 1: Conjugation of Amino-bis-PEG3-DBCO to an NHS Ester-Activated Molecule
This protocol describes the reaction of the primary amine on Amino-bis-PEG3-DBCO with a molecule that has been functionalized with an NHS ester.
Materials:
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Amino-bis-PEG3-DBCO
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NHS ester-activated molecule of interest
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Anhydrous, amine-free solvent (e.g., DMSO or DMF)
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Reaction buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5, or other amine-free buffers such as HEPES or borate buffer.
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Quenching buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.
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Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
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Reagent Preparation:
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Equilibrate Amino-bis-PEG3-DBCO and the NHS ester-activated molecule to room temperature.
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Dissolve the NHS ester-activated molecule in anhydrous DMSO or DMF to a desired stock concentration (e.g., 10 mg/mL).
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Dissolve Amino-bis-PEG3-DBCO in the reaction buffer.
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Conjugation Reaction:
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Add the dissolved NHS ester-activated molecule to the Amino-bis-PEG3-DBCO solution. A 1.5- to 5-fold molar excess of Amino-bis-PEG3-DBCO is typically used.
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Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
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Quenching the Reaction (Optional):
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To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.
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Incubate for 15-30 minutes at room temperature.
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Purification:
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Remove excess, unreacted Amino-bis-PEG3-DBCO and byproducts using size-exclusion chromatography, dialysis, or another suitable purification method.
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Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the reaction of the DBCO-functionalized molecule (from Protocol 1) with an azide-containing molecule.
Materials:
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DBCO-functionalized molecule
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Azide-containing molecule
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Reaction buffer: PBS, pH 7.4, or other suitable aqueous buffer (avoid buffers containing sodium azide).
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Purification system (e.g., size-exclusion chromatography, HPLC)
Procedure:
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Reagent Preparation:
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Dissolve the DBCO-functionalized molecule and the azide-containing molecule in the reaction buffer.
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Click Reaction:
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Mix the DBCO-functionalized molecule with a 1.5- to 3-fold molar excess of the azide-containing molecule.
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Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by observing the decrease in the DBCO absorbance at approximately 310 nm.
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Purification:
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Purify the final conjugate to remove any unreacted starting materials using size-exclusion chromatography, HPLC, or another appropriate method.
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Experimental Workflow
The following diagram illustrates a typical experimental workflow for using Amino-bis-PEG3-DBCO to conjugate a drug to an antibody.
Caption: General workflow for ADC synthesis using Amino-bis-PEG3-DBCO.
Quantitative Data
The efficiency of the SPAAC reaction is a critical parameter in bioconjugation. The table below presents typical second-order rate constants for DBCO-azide reactions.
| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | References |
| DBCO and Benzyl Azide | ~0.1 - 1.0 | Room Temperature | |
| Peptide with azidoamino acid and PEG-DBCO | 0.34 | HBS buffer (pH 7.4), 25°C | |
| General SPAAC with DBCO derivatives | 1 - 2 | Not specified |
Conclusion
Amino-bis-PEG3-DBCO is a powerful and versatile linker for the construction of complex bioconjugates. Its unique heterotrifunctional nature, combining a primary amine for initial conjugation and two DBCO groups for subsequent bioorthogonal click reactions, provides researchers with a robust tool for a wide range of applications in drug development, diagnostics, and fundamental research. The protocols and data presented in this guide offer a solid foundation for the successful implementation of Amino-bis-PEG3-DBCO in your experimental workflows.
